1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate

Description

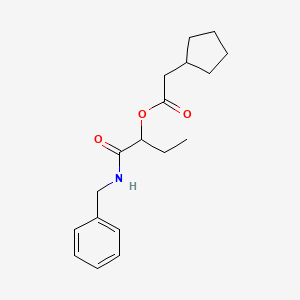

1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate (CAS 656258-63-8, DTXSID60798279) is a synthetic ester compound characterized by a cyclopentylacetate backbone linked to a benzylamino-oxobutanyl moiety. Its structural complexity arises from the combination of a cyclopentane ring, an ester group, and a benzyl-substituted amine. Key physicochemical properties include a molecular weight of 303.18 g/mol, a topological polar surface area of 55.4 Ų, and a calculated logP (XlogP) of 4, indicating moderate hydrophobicity . The molecule contains eight rotatable bonds and one uncertain stereocenter, which may influence its conformational flexibility and biological interactions .

Structure

3D Structure

Properties

CAS No. |

656258-63-8 |

|---|---|

Molecular Formula |

C18H25NO3 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

[1-(benzylamino)-1-oxobutan-2-yl] 2-cyclopentylacetate |

InChI |

InChI=1S/C18H25NO3/c1-2-16(22-17(20)12-14-8-6-7-9-14)18(21)19-13-15-10-4-3-5-11-15/h3-5,10-11,14,16H,2,6-9,12-13H2,1H3,(H,19,21) |

InChI Key |

USDFPOKWMPGSQA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CC=C1)OC(=O)CC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate typically involves the following steps:

Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with a suitable precursor, such as a halogenated butanone, under basic conditions.

Introduction of the Cyclopentylacetate Moiety: This step involves the esterification of the intermediate product with cyclopentylacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds with active sites, while the ketone and ester groups can participate in various chemical interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Compounds:

- Phenyl benzoate (CAS 93-99-2): A simple aromatic ester lacking alkyl or amino substituents.

- Methyl benzoate (CAS 93-58-3) : A short-chain aliphatic ester with minimal steric hindrance.

- Isopropyl benzoate (CAS 939-48-0) : A branched aliphatic ester with increased hydrophobicity (estimated XlogP >2).

| Property | 1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate | Phenyl benzoate | Methyl benzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 303.18 | 198.22 | 136.15 |

| Hydrogen Bond Donors | 1 | 0 | 0 |

| Rotatable Bonds | 8 | 2 | 2 |

| XlogP | 4 | ~2.5* | ~1.5* |

| Structural Complexity | High (cyclopentyl + benzylamino) | Low | Low |

Key Differences: The target compound exhibits significantly higher molecular complexity and hydrophobicity compared to simple benzoates.

Benzyl-Substituted Compounds

Key Compounds:

- 1-Benzylcyclobutane-1-carboxylic acid (CAS PK02603E-1) : Features a cyclobutane ring and carboxylic acid group.

- Methyl 1-benzyl-2-oxocyclopentane-1-carboxylate (CAS 10386-81-9): Contains a cyclopentanone ring and ester group.

| Property | This compound | 1-Benzylcyclobutane-1-carboxylic acid | Methyl 1-benzyl-2-oxocyclopentane-1-carboxylate |

|---|---|---|---|

| Functional Groups | Ester, amide | Carboxylic acid | Ester, ketone |

| Ring Size | Cyclopentyl | Cyclobutane | Cyclopentanone |

| Hydrogen Bond Acceptors | 3 | 2 | 3 |

Key Differences :

The cyclopentylacetate backbone in the target compound provides greater steric bulk compared to cyclobutane derivatives. The amide functionality in the target may confer metabolic stability relative to carboxylic acids or ketones, which are prone to enzymatic oxidation or hydrolysis .

Benzylamino-Containing Compounds

Key Compounds:

- Methyl 2-benzoylamino-3-oxobutanoate: A β-keto ester with a benzoylamino group (synthesized via PTSA-catalyzed condensation) .

- (S,E)-N-(3-Cyano-4-(3-ethynylphenylamino)-quinolin-6-yl)-4-(benzylamino)-but-2-enamide: A pharmaceutical intermediate with a benzylamino-enamide motif .

| Property | This compound | Methyl 2-benzoylamino-3-oxobutanoate | Benzylamino-enamide (Example 147) |

|---|---|---|---|

| Bioactive Moieties | Cyclopentylacetate | β-Keto ester | Quinoline, tetrahydrofuran |

| Hydrogen Bond Donors | 1 | 2 | 3 |

| Potential Applications | Synthetic intermediate | Precursor for heterocycles | Anticancer agents |

Key Differences: The benzylamino group in the target compound is part of an ester-amide hybrid structure, whereas in Example 147, it is integrated into an enamide system with demonstrated anticancer activity. The absence of a β-keto group (unlike Methyl 2-benzoylamino-3-oxobutanoate) may reduce reactivity toward nucleophiles .

Q & A

Q. What are the recommended safety protocols for handling 1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors or dust. Store the compound in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent hydrolysis. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols. Safety guidelines for structurally similar benzyl-containing compounds emphasize avoiding direct skin contact and immediate decontamination with water . Exposure monitoring should follow EN 14042 workplace air sampling standards .

Q. How can researchers synthesize this compound, and what are critical reaction parameters?

- Methodological Answer : Synthesis involves a two-step process:

- Step 1 : Condensation of cyclopentylacetic acid with 1-amino-2-butanone using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane (DCM) at 0–5°C.

- Step 2 : Benzylation of the intermediate using benzyl bromide and K₂CO₃ in DMF under nitrogen.

Critical parameters: Maintain anhydrous conditions to prevent side reactions, monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1), and purify via flash chromatography (gradient elution). Yields are highly sensitive to temperature control .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; λ = 254 nm) detects impurities ≥0.1% .

- Structure : ¹H and ¹³C NMR (500 MHz, CDCl₃) confirm stereochemistry and functional groups. HRMS (ESI+) validates molecular weight (e.g., m/z 350.1850 ± 5 ppm) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the metabolic stability of this compound in vitro?

- Methodological Answer :

- Experimental Design : Incubate with pooled human liver microsomes (0.5 mg/mL) in PBS (pH 7.4) containing NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 min using ice-cold acetonitrile.

- Controls : Include samples without NADPH to differentiate enzymatic vs. non-enzymatic degradation.

- Analysis : Quantify parent compound and metabolites via LC-MS/MS (MRM mode). Data interpretation should align with CIR Panel guidelines for metabolic stability studies, focusing on half-life (t₁/₂) and intrinsic clearance (CLint) calculations .

Q. How can contradictory data regarding the compound’s hydrolytic stability under varying pH conditions be resolved?

- Methodological Answer : Conduct a pH-rate profile study:

- Conditions : Prepare buffers (pH 1–10) with constant ionic strength (0.1 M). Incubate the compound (1 mg/mL) at 37°C and sample at 0, 24, 48, and 72 h.

- Analysis : Quantify degradation via HPLC and identify products using HRMS. Use Arrhenius kinetics to model stability. Discrepancies may arise from buffer-specific catalysis (e.g., phosphate vs. acetate), requiring validation with multiple buffer systems .

Q. What strategies optimize the stereochemical purity during synthesis of this compound?

- Methodological Answer :

- Chiral Resolution : Use (R)-BINOL-based catalysts for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, heptane:IPA 90:10).

- Process Optimization : Apply Design of Experiments (DoE) to variables like solvent polarity (THF vs. DCM), temperature (-20°C to 25°C), and catalyst loading (5–20 mol%). Higher ee (>95%) is achievable in low-polarity solvents at subzero temperatures .

Literature Review Methodology

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.